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Compound of Interest

5-Bromo-3-
Compound Name: _
methylbenzo[d]isoxazole

Cat. No.: B1281344

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural characteristics of novel compounds is paramount. Nuclear Magnetic
Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular
structures. This guide provides a comparative analysis of the predicted NMR spectral data for
5-Bromo-3-methylbenzo[d]isoxazole and contrasts it with experimental data from analogous
structures, offering a framework for spectral interpretation and verification.

Executive Summary

This guide presents the predicted *H and 13C NMR spectral data for 5-Bromo-3-
methylbenzo[d]isoxazole. Due to the limited availability of public experimental spectra for this
specific compound, this analysis relies on computational predictions. To provide a robust
comparative context, this guide includes experimentally obtained NMR data for structurally
related benzisoxazole derivatives. Detailed experimental protocols for acquiring high-quality
NMR data for small organic molecules are also provided. Visual diagrams generated using
Graphviz are included to illustrate the analytical workflow and structural comparisons.

Predicted NMR Data for 5-Bromo-3-
methylbenzo[d]isoxazole

The following tables summarize the predicted *H and 13C NMR chemical shifts for 5-Bromo-3-
methylbenzo[d]isoxazole. These values are computationally generated and serve as a
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reference for experimental verification.

Table 1: Predicted *H NMR Data for 5-Bromo-3-methylbenzo[d]isoxazole

Chemical Shift (ppm) Multiplicity Protons
7.82 d H-4
7.65 dd H-6
7.50 d H-7
2.55 S CHs

Solvent: CDCIs, Frequency: 400 MHz. Data is predicted and should be verified experimentally.

Table 2: Predicted 13C NMR Data for 5-Bromo-3-methylbenzo[d]isoxazole

Chemical Shift (ppm) Carbon
163.5 C-3
162.0 C-7a
132.0 C-6
125.0 C-4
121.5 C-5
118.0 C-3a
112.0 C-7

11.0 CHs

Solvent: CDCIs, Frequency: 100 MHz. Data is predicted and should be verified experimentally.

Comparative Analysis with Alternative
Benzisoxazole Derivatives
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To aid in the interpretation of the predicted spectra, the following tables present experimental
NMR data for other substituted benzisoxazole derivatives. These compounds share the core
benzisoxazole scaffold and provide a basis for understanding the influence of different
substituents on chemical shifts.

Table 3: Experimental *H NMR Data for Selected Benzisoxazole Derivatives

Other
Compound H-4 (ppm) H-5 (ppm) H-6 (ppm) H-7 (ppm) Protons
(ppm)
3- 7.46-7.59 (m,
Phenylbenzo[  7.84 (d) 7.06 (dd) 7.33 (dd) 7.62 (d) 3H), 8.03 (dd,
clisoxazole 2H)
5-Bromo-3-
7.49-7.61 (m,
phenylbenzo[ - - 7.37 (dd) ar)
clisoxazole
Table 4: Experimental 3C NMR Data for Selected Benzisoxazole Derivatives
Other
Comp
C-3 C-3a Cc-4 C-5 C-6 C-7 C-7a Carbo
ound
ns
3-
128.6,
Phenylb
129.4,
enzolcli 164.6 120.7 124.7 1145 126.8 - 158.0
130.4,
soxazol
130.8

e

Note: The numbering for benzo[clisoxazoles may differ from benzo[d]isoxazoles.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structure elucidation. The following is a
generalized protocol for the *H and *3C NMR analysis of small organic molecules.
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Sample Preparation:

o Sample Quantity: For *H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7
mL of a deuterated solvent. For 3C NMR, a more concentrated sample of 50-100 mg is
recommended.[1]

» Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common
choices include chloroform-d (CDCIs), dimethyl sulfoxide-de (DMSO-ds), and acetone-ds. The
choice of solvent can slightly affect chemical shifts.

« Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for *H
and 3C NMR in organic solvents, with its signal set to 0.00 ppm.

o Sample Filtration: If the solution contains any particulate matter, filter it through a small plug
of glass wool into a clean NMR tube to prevent issues with spectral quality and instrument
shimming.

NMR Data Acquisition:

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion and resolution.

e Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium
signal of the solvent. Perform automated or manual shimming to optimize the magnetic field
homogeneity, which is critical for obtaining sharp spectral lines.

e 1H NMR Acquisition Parameters:

o Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to allow for a shorter
relaxation delay.

o Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., O-
12 ppm).

o Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

o Relaxation Delay: A relaxation delay of 1-2 seconds is typical.
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o Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually
adequate.

e 13C NMR Acquisition Parameters:

o Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and
enhance the signal-to-noise ratio.

o Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and the
need for longer relaxation delays.

o Spectral Width: A wider spectral width is required for 13C NMR (e.g., 0-220 ppm).
o Acquisition Time: An acquisition time of 1-2 seconds is common.

o Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point, but may
need to be increased for quaternary carbons.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for
13C NMR due to the low natural abundance of the 13C isotope.

Data Processing:

o Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to
obtain the frequency-domain spectrum.

o Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all
peaks are in the absorptive mode.

o Baseline Correction: Apply a baseline correction to obtain a flat baseline.

o Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS
at 0.00 ppm) or the residual solvent peak.

 Integration and Peak Picking: Integrate the signals in the *H NMR spectrum to determine the
relative ratios of protons. Identify the chemical shift of each peak in both *H and 13C spectra.
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Visualizing the NMR Analysis Workflow and
Structural Comparison

The following diagrams, generated using the DOT language, illustrate the logical flow of the
NMR analysis process and the structural relationship between 5-Bromo-3-
methylbenzo[d]isoxazole and a comparative compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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